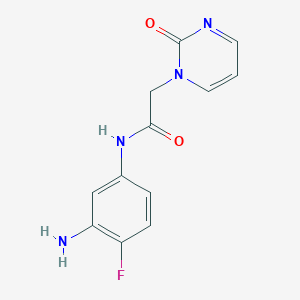

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-(2-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-2-8(6-10(9)14)16-11(18)7-17-5-1-4-15-12(17)19/h1-6H,7,14H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGXQUEWLMHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CC(=O)NC2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that combines an amino group with a fluorinated phenyl ring and a dihydropyrimidine moiety. Its molecular formula is C12H12FN3O2, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN3O2 |

| Molecular Weight | 251.24 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including gastric and breast cancer cells.

The anticancer activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target the Met kinase pathway, which is crucial for tumor growth and metastasis. In a study involving GTL-16 human gastric carcinoma xenografts, complete tumor stasis was achieved following oral administration of the compound .

Antiviral Activity

The compound also shows promise as an antiviral agent. Research indicates its efficacy against several viral strains, including those resistant to conventional treatments. The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial effects against various bacterial strains. The compound's structural features enhance its ability to penetrate bacterial membranes and disrupt essential cellular functions .

Case Study 1: Anticancer Efficacy

In a preclinical trial, this compound was administered to mice bearing human gastric carcinoma xenografts. Results showed significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer drug .

Case Study 2: Antiviral Effectiveness

A study evaluated the compound's effectiveness against influenza viruses. It was found to inhibit viral replication at low concentrations (IC50 values around 0.35 μM), highlighting its potential as an antiviral treatment option .

Table 2: Summary of Biological Activities

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide has been studied for its role as an inhibitor in various biological pathways. The compound exhibits promising activity against certain types of cancer and inflammatory conditions:

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, one study demonstrated that a related compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may interfere with cancer cell signaling pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has also been investigated. It has been shown to selectively inhibit adenylyl cyclase type 1, which is involved in chronic pain sensitization . This inhibition can potentially lead to reduced pain and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy:

Studies have shown that small changes in the compound's structure can significantly affect its potency and selectivity for specific targets. For example, the removal of fluorine from the phenyl ring led to reduced potency against adenylyl cyclase .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study 1: Cancer Treatment

In a preclinical study, a modified version of this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in cancer cells, leading researchers to advance it into clinical trials for further evaluation .

Case Study 2: Pain Management

A related compound was evaluated in animal models of inflammatory pain. The results showed significant pain relief comparable to standard analgesics, suggesting potential use in managing chronic pain conditions .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Pharmacological and Physicochemical Implications

Fluorine Substitution

The 4-fluoro substituent in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Compound 1-F (), which lacks halogenation .

Heterocyclic Core Variations

- Pyrimidine vs. Indoline : The target’s dihydropyrimidine core is less planar than the indoline in Compound 2 (), possibly reducing intercalation with DNA but improving solubility .

- Thiazolidinedione Addition : Compound 12a () incorporates a thiazolidinedione ring, which is absent in the target compound. This modification is associated with PPAR-γ agonist activity in antidiabetic drugs .

Q & A

Basic: What are the recommended synthetic routes for N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with preparation of intermediates like fluorophenyl amines and pyrimidinone derivatives. A common approach includes:

- Step 1: Coupling of 3-amino-4-fluoroaniline with a pyrimidinone precursor via nucleophilic substitution or condensation.

- Step 2: Acetylation using reagents like acetyl chloride or acetic anhydride under controlled pH (e.g., sodium bicarbonate buffer) to form the acetamide bond.

- Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from toluene .

Key conditions include solvent choice (e.g., dichloromethane or NMP), temperature control (e.g., 120°C for amide coupling), and catalysts like triethylamine to neutralize HCl byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 8–10 ppm for amide groups) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (expected ~305 g/mol) and fragmentation patterns .

- X-ray Crystallography: For unambiguous 3D conformation analysis, particularly to resolve dihedral angles between fluorophenyl and pyrimidinone moieties .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

- Enzyme Inhibition Assays: Target kinases or proteases using fluorogenic substrates (e.g., ATP-competitive assays for pyrimidinone derivatives) .

- Cell-Based Viability Tests: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity. IC₅₀ values <10 µM warrant further study .

- Antimicrobial Screening: Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify zones of inhibition .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

- Physicochemical Optimization: Introduce solubilizing groups (e.g., PEG chains) or modify logP via substituent variation (e.g., replacing fluorine with hydroxyl) .

- Metabolite Identification: LC-MS/MS profiling of plasma samples to detect inactive/degraded metabolites .

- Formulation Adjustments: Use nanocarriers (liposomes) or co-solvents (DMSO/PBS) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.